2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide . It has a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol . The compound is a derivative of Valsartan .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C19H21N5O/c1-2-3-8-18 (25)20-13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3, (H,20,25) (H,21,22,23,24)
. The Canonical SMILES is CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
. Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 335.17461031 g/mol . The topological polar surface area is 83.6 Ų .科学的研究の応用
Angiotensin II Receptor Antagonists : This compound class, including derivatives of dihydropyrimidine, has been studied for its potency as angiotensin II receptor antagonists. These studies indicate the significance of such compounds in treating hypertension and related cardiovascular conditions (Atwal et al., 1992).
Stress Degradation Studies : In a study focused on the degradation of Fimasartan, a major oxidative degradation impurity was identified as a derivative of this compound. The study provides insights into the stability and degradation pathways of similar drug substances (Pandya & Rajput, 2018).
Structure-Activity Relationship Studies : Research in this area has explored various derivatives and analogs of this compound to understand their interaction with AT1 receptors, often using molecular modeling studies. These insights are crucial for designing more effective angiotensin II antagonists (Harmat et al., 1995).
Crystal Structure Analysis : The detailed crystal structure of similar compounds has been analyzed, providing a deeper understanding of their molecular interactions and potential as antihypertensive agents (Destro & Soave, 1995).
Selenofonsartan Analogues : These analogues, containing elements like selenium, have been developed and tested for their AT1 receptor antagonist properties. Such studies expand the scope of potential therapeutic applications for similar compounds (Grange et al., 2007).
Prodrug Development : Investigations into the development of prodrugs for benzimidazole derivatives, closely related to the compound , have been conducted to enhance oral bioavailability and efficacy in treating hypertension (Kubo et al., 1993).
作用機序
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
特性
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。